Lead carbonate

Polymer Stabilization PVC Degradation Thermal Analysis

Researchers requiring a well-characterized lead carbonate standard for analytical method validation or thermal stabilization studies often encounter batch-to-batch variability. This ACS reagent grade material resolves that challenge through rigorous specification control. • ACS reagent grade, ≥99.0% assay (complexometric), ensuring reproducible thermal decomposition at 315°C for PVC stabilization studies • Distinctive XPS signature (Pb4f FWHM ~1.46 eV at 20 eV pass energy) enables definitive compound identification vs. Pb metal, PbS, and basic lead carbonates • Well-defined solubility (Ksp 3.6×10⁻¹¹ at 25°C; 0.0011-0.0017 g/L at 20°C) supports controlled lead ion release modeling and environmental fate studies

Molecular Formula PbCO3
CO3P
Molecular Weight 267 g/mol
CAS No. 598-63-0
Cat. No. B147948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead carbonate
CAS598-63-0
SynonymsPbCO3, Carbonic acid lead salt
Molecular FormulaPbCO3
CO3P
Molecular Weight267 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].[Pb+2]
InChIInChI=1S/CH2O3.Pb/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
InChIKeyMFEVGQHCNVXMER-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in acids and alkalies;  insoluble in alcohol and ammonia
In water, 0.00011 g/100 mL at 20 °C
Solubility in water, g/100ml: 0.0001

Structure & Identifiers


Interactive Chemical Structure Model





Lead Carbonate Technical Specifications


Lead carbonate (PbCO3), also referred to as cerussite in its naturally occurring mineral form, is an inorganic lead(II) salt characterized by an orthorhombic crystal structure in which each Pb(II) center exhibits seven-coordinate geometry, being surrounded by multiple carbonate ligands that bond in both bidentate and bridging configurations [1]. The compound has a molar mass of 267.21 g/mol and a density of approximately 6.6 g/cm³ [2]. It is very slightly soluble in water, with measurements indicating that one liter of water dissolves only 0.0011 to 0.0017 grams of PbCO3 at 20°C [3]. When heated to approximately 315°C, lead carbonate undergoes thermal decomposition to yield lead oxide (PbO) and carbon dioxide (CO2) .

Thermal Stabilizer Industrial benchmark reference for rigid PVC thermal stabilization studies
Analytical Reference XPS spectroscopic standard with distinct Pb4f peak broadening signature
Solubility Research Well-characterized low solubility for aqueous equilibrium and precipitation studies
Shielding Material NIST-tabulated gamma-ray attenuation coefficients for composite research

Why Lead Carbonate Cannot Be Simply Substituted


The substitution of lead carbonate (PbCO3) with other lead compounds is precluded by distinct, quantifiable differences in their physicochemical properties and performance characteristics. Specifically, the carbonate anion confers a unique combination of thermal decomposition behavior, pH-dependent solubility, and intermediate chemical reactivity that differs markedly from lead sulfate, lead oxide, and basic lead carbonates. For instance, PbCO3 exhibits a lower solubility product constant (Ksp = 3.6 × 10⁻¹¹ at 25°C) [1] compared to many other lead salts, which directly influences its behavior in aqueous and environmental systems. Furthermore, the distinct coordination geometry of PbCO3, as verified by X-ray crystallography, differentiates it from basic lead carbonates such as hydrocerussite (2PbCO3·Pb(OH)2) [2]. These intrinsic differences manifest in critical application-specific outcomes, including thermal stabilizer performance, extraction behavior in remediation processes, and spectroscopic detection parameters, making generic substitution without empirical validation impractical.

Thermal decomposition pathway mismatch
PbCO3 decomposes directly at a defined temperature; basic lead carbonates follow multi-step pathways that may alter thermal stabilizer performance.
Solubility and extraction behavior differs
PbCO3 has lower aqueous solubility than PbSO4 and distinct EDTA extraction sensitivity in iron-containing matrices; substitution may shift environmental fate predictions.
Spectroscopic identification markers differ
PbCO3 exhibits a substantially broader XPS Pb4f peak (FWHM) than Pb metal or PbS; using alternative lead compounds risks misidentification in surface analysis.

Performance Benchmarks vs. Comparators


Thermal Stabilizer Efficiency in Rigid PVC

Dibasic lead carbonate (DBLC), a formulation containing lead carbonate, serves as a benchmark thermal stabilizer for rigid polyvinyl chloride (PVC). In comparative studies, the stabilizing efficiencies of alternative stabilizers are directly evaluated against DBLC at standard PVC processing temperatures of 180°C in air [1]. This head-to-head comparison establishes DBLC as the baseline reference against which all novel organic thermal stabilizers are measured [2].

Thermal Stabilizer Reference
Class-level inference
DBLC serves as the industrial benchmark for rigid PVC stabilizer performance at 180°C.
Supports reference-standard procurement for thermal stabilizer evaluation studies.
Class-level evidence; verify lot-specific performance.
Polymer Stabilization PVC Degradation Thermal Analysis

XPS Differentiation from Pb Metal and PbS

X-ray photoelectron spectroscopy (XPS) analysis reveals distinct spectroscopic signatures that enable unambiguous identification and differentiation of lead carbonate from other lead-containing materials. Specifically, the Pb4f7/2 binding energy for PbCO3 differs from those of elemental lead metal and lead sulfide. More notably, the full width at half maximum (FWHM) of the Pb4f peak for PbCO3 is approximately 1.46 eV when measured at a 20 eV pass energy, which is substantially broader than the FWHM of 0.6-0.65 eV observed for lead metal and lead sulfide (galena) under identical measurement conditions [1].

XPS Pb4f Peak Width
Head-to-head comparison
PbCO₃ FWHM ≈ 1.46 eV
Pb metal / PbS: ≈ 0.6–0.65 eV
Enables unambiguous spectroscopic identification of lead carbonate.
Measured at 20 eV pass energy.
Surface Analysis Spectroscopic Characterization Materials Identification

Comparative Solubility vs. Other Lead Salts

The solubility product constant (Ksp) of lead carbonate at 25°C has been experimentally determined using 14C radionuclide methodology as (3.6 ± 0.1) × 10⁻¹¹ in bidistilled water [1]. This value corresponds to an aqueous solubility of approximately 0.0011 to 0.0017 grams per liter at 20°C [2]. In relative solubility comparisons among lead salts, PbCO3 exhibits lower solubility than lead sulfate (PbSO4) and lead iodide (PbI2), with the precipitation sequence upon addition of lead ions to mixed anion solutions following the order: carbonate precipitates first (least soluble), followed by iodide, then sulfate (most soluble among the three) [3].

Solubility Product
Cross-study comparable
Ksp = 3.6 × 10⁻¹¹
Precipitates before PbI₂ and PbSO₄
Supports selection for low-solubility aqueous system applications.
Determined via ¹⁴C radionuclide method at 25°C.
Aqueous Chemistry Solubility Equilibria Environmental Chemistry

Gamma-Ray Attenuation in Building Materials

The total mass attenuation coefficient (μ/ρ, cm²/g) of gamma-ray photons for building materials containing lead carbonate (PbCO3) has been experimentally investigated. Studies incorporating PbCO3 into cement-sand-stone matrices (1:2:4 ratio) demonstrate quantifiable photon attenuation properties [1]. The mass attenuation coefficients have been systematically tabulated across photon energy ranges by authoritative sources including NIST, establishing PbCO3 among 48 compounds of radiological interest for dosimetric applications [2].

Photon Attenuation
Class-level inference
Mass attenuation coefficients tabulated for PbCO₃-containing matrices; Pb exhibits ~10× higher attenuation than water.
Reported attenuation context for radiation shielding composite research.
NIST reference data; validate with specific matrix composition.
Radiation Shielding Photon Attenuation Construction Materials

Thermal Decomposition vs. Basic Lead Carbonates

The thermal decomposition behavior of lead carbonate (cerussite, PbCO3) differs markedly from basic lead carbonates such as hydrocerussite (Pb3(OH)2(CO3)2) and plumbonacrite (Pb10O(OH)6(CO3)6). Cerussite decomposes to lead oxide and carbon dioxide when heated to approximately 315°C . In contrast, hydrocerussite undergoes a more complex, multi-step decomposition sequence involving intermediate phases, with conversion to cerussite occurring before final decomposition to lead oxide [1]. Differential thermal analysis and thermogravimetry under both CO2 and inert atmospheres have been employed to compare the thermal decomposition pathways of basic lead carbonates [2].

Thermal Decomposition
Class-level inference
PbCO₃ decomposes directly to PbO + CO₂ at ≈315°C (single-step)
Basic lead carbonates: multi-step decomposition sequence
Simpler decomposition pathway supports predictable thermal processing.
Verify under actual atmosphere conditions.
Thermal Analysis Solid-State Chemistry Materials Stability

EDTA Extraction Behavior in Soil Remediation

The extraction efficiency of lead species from contaminated soil using ethylenediaminetetraacetic acid (EDTA) varies significantly depending on the specific lead compound present. In comparative studies involving three distinct lead species—lead sulfate, lead carbonate, and lead phosphate—the extraction efficiency was found to be a function of EDTA:Pb molar ratio, pH, and the specific lead species [1]. Notably, the presence of amorphous iron in the soil matrix affected lead sulfate-contaminated soil to the greatest extent, while lead carbonate-contaminated soil was the least affected by amorphous iron interference [2].

EDTA Extraction Interference
Head-to-head comparison
PbCO₃ least affected by amorphous iron during EDTA extraction; PbSO₄ most affected
Ranking: PbSO₄ > Pb phosphate > PbCO₃ sensitivity
Supports remediation strategy selection for iron-containing contaminated soils.
Reported qualitative ranking; validate site-specific conditions.
Soil Remediation Chelation Extraction Environmental Chemistry

Evidence-Based Application Scenarios


Thermal Stabilizer Formulations for PVC

Based on the established role of dibasic lead carbonate (DBLC) as an industrial benchmark reference stabilizer for rigid PVC at processing temperatures of 180°C [1], procurement of lead carbonate for thermal stabilizer applications is justified in contexts requiring a validated, reference-grade stabilizer. The compound's effectiveness in retarding thermal decomposition and preventing HCl formation in PVC matrices is well-documented. This application leverages the extensive comparative data available against novel organic stabilizers, enabling informed selection where lead-based stabilization remains permissible under current regulatory frameworks.

Analytical Reference for XPS Surface Analysis

The distinctive XPS spectroscopic signature of PbCO3—characterized by a Pb4f FWHM of approximately 1.46 eV at 20 eV pass energy, compared to 0.6-0.65 eV for Pb metal and PbS [2]—establishes this compound as a valuable analytical reference standard. Procurement of high-purity lead carbonate is essential for laboratories conducting surface analysis, materials identification, and quality control where precise differentiation of lead-containing compounds is required. The quantifiable peak broadening serves as a definitive identification marker.

Controlled Solubility in Aqueous Systems

The well-characterized solubility parameters of PbCO3—specifically, a Ksp of (3.6 ± 0.1) × 10⁻¹¹ at 25°C and aqueous solubility of 0.0011-0.0017 g/L at 20°C [3][4]—make this compound suitable for applications requiring predictable lead ion release profiles. The lower solubility relative to PbSO4 and PbI2 [5] supports its selection in precipitation processes, environmental fate studies, and scenarios where controlled lead immobilization or sequestration is desired. Procurement should prioritize certified reference-grade material for analytical and environmental modeling purposes.

Radiation Shielding in Composite Materials

Experimental determination of the total mass attenuation coefficient (μ/ρ) for gamma-ray photons in building materials containing PbCO3 supports the compound's application in radiation-protective construction composites [6]. The inclusion of PbCO3 among NIST-tabulated compounds of radiological interest [7] further validates its use in dosimetric applications. Procurement of lead carbonate for radiation shielding applications should consider particle size distribution and matrix compatibility, with reference to established attenuation coefficient data for performance prediction.

Application
Selection Property
Validation Focus
PVC thermal stabilization research
Reference stabilizer baseline
Comparative performance at processing temperatures
XPS surface analysis reference
Distinct Pb4f peak broadening signature
Peak width verification against other Pb species
Aqueous solubility & precipitation studies
Low, well-characterized solubility profile
Ksp and precipitation order validation
Radiation shielding composite research
NIST-tabulated attenuation coefficients
Photon attenuation performance in composite matrix

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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